![molecular formula C20H15BrN4O B3017538 4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 862811-74-3](/img/structure/B3017538.png)

4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

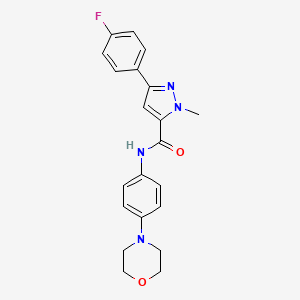

The compound 4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a derivative of benzamide with potential biological activity. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, suggesting a context in which the compound of interest may be analyzed.

Synthesis Analysis

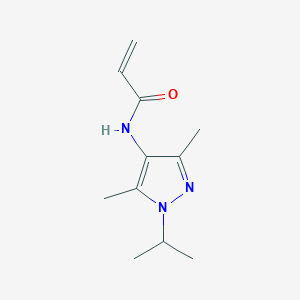

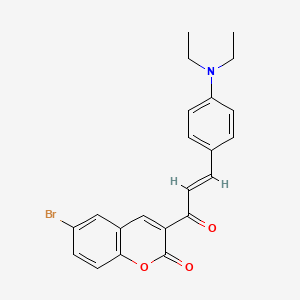

The synthesis of related heterocyclic benzamide derivatives has been reported, involving various synthetic routes. For instance, the synthesis of antipyrine derivatives with bromo and chloro substituents on the benzamide moiety has been achieved in good yields and characterized spectroscopically . Similarly, a novel one-pot synthesis method for a heterocyclic compound with a pyrazolo[1,5-c]pyrimidin-7(6H)-one core has been described, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of N-benzimidazol-1-yl-methyl-benzamide derivatives has been performed using the Mannich reaction, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

X-ray crystallography and DFT calculations have been employed to determine the molecular structure of related compounds. For example, antipyrine-like derivatives have been crystallized in the monoclinic P21/c space group, and their structures have been analyzed through Hirshfeld surface analysis and DFT calculations . Another study reported the crystallization of a pyrazolo[1,5-c]pyrimidin derivative in the monoclinic space group P2(1)/n, with the molecular geometry optimized using DFT . These techniques could be applied to determine the molecular structure of 4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various spectroscopic techniques. For instance, the synthesis of phenylazopyrimidone dyes involved the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, followed by azo coupling . This indicates that the benzamide derivatives can participate in azo coupling reactions, which could be relevant for the compound of interest. Additionally, the reactivity of benzamide derivatives as heparanase inhibitors has been studied, showing that these compounds can interact with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods such as FT-IR, NMR, UV-Vis, and Mass spectroscopy . These methods provide insights into the vibrational wavenumbers, chemical shifts, and molecular electrostatic potential, which are crucial for understanding the behavior of the compound in different environments. The antimicrobial evaluation of benzimidazol-1-yl-methyl-benzamide derivatives also provides information on the biological properties of these compounds .

Scientific Research Applications

Anticancer Potential

One area of research has focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase agents' capabilities. These studies involve the synthesis of a variety of compounds, including those related to the imidazo[1,2-a]pyrimidin-2-yl group, which have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro (Rahmouni et al., 2016). Furthermore, the discovery of specific benzamide derivatives as orally active histone deacetylase inhibitors highlights their potential in blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis, demonstrating significant antitumor activity in vivo (Zhou et al., 2008).

Antimicrobial Properties

Research on pyrimidine derivatives incorporated into polyurethane varnish for surface coating and into printing ink paste has shown very good antimicrobial effects against various microbial strains. This highlights the compound's potential application in enhancing the antimicrobial properties of coatings and inks, which could have significant implications for public health and hygiene (El‐Wahab et al., 2015).

Chemical Synthesis and Biological Activity

Several studies have elaborated on the synthesis of related compounds, demonstrating the versatility of the imidazo[1,2-a]pyrimidin-2-yl group in chemical synthesis. These include the synthesis of nilotinib, an antitumor agent, highlighting the compound's importance in the synthesis of pharmacologically active agents (Cong-zhan, 2009). Additionally, the synthesis and characterization of novel derivatives for their antimicrobial and cytotoxic activities provide insights into the broader applications of these compounds in medicinal chemistry and drug development (Sethi et al., 2016).

Mechanism of Action

Target of Action

Compounds with the imidazo[1,2-a]pyridine structure have been described as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission, respectively.

Mode of Action

Based on its structural similarity to other imidazo[1,2-a]pyridines, it may interact with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

Given its potential targets, it may influence pathways related to cell cycle progression, neuronal signaling, and neurotransmission .

Result of Action

Based on its potential targets, it may inhibit cell cycle progression, modulate neuronal signaling, and alter neurotransmission .

properties

IUPAC Name |

4-bromo-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN4O/c1-13-18(24-20-22-10-3-11-25(13)20)15-4-2-5-17(12-15)23-19(26)14-6-8-16(21)9-7-14/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYBMTJJLULCOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B3017456.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)

![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)

![3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole](/img/structure/B3017468.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3017476.png)